molecular formula C16H14N4O3S B11012962 N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11012962
M. Wt: 342.4 g/mol
InChI Key: UZCOOVNGXOUSGV-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its diverse range of applications in scientific research and industry.

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under microwave irradiation . This method is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

These reactions are typically carried out under controlled conditions, with specific reagents and catalysts to achieve the desired products .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of key enzymes involved in DNA replication and repair, leading to the death of cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H14N4O3S/c1-9-8-24-16-17-7-13(15(23)20(9)16)14(22)19-12-5-3-11(4-6-12)18-10(2)21/h3-8H,1-2H3,(H,18,21)(H,19,22)

InChI Key

UZCOOVNGXOUSGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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